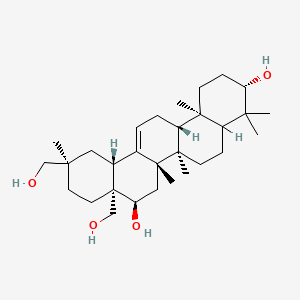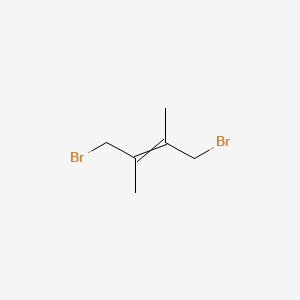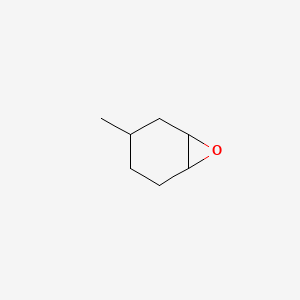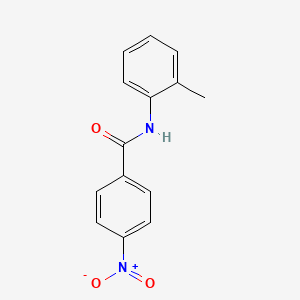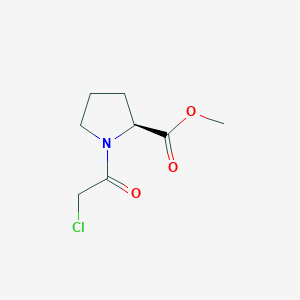
Stannane, trimethyl-2-thienyl-
Descripción general
Descripción
Stannane, trimethyl-2-thienyl-:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Organotin Halide Method: One common method involves the reaction of an organotin halide with a thiophene derivative. For example, trimethyltin chloride can react with 2-thienylmagnesium bromide to produce stannane, trimethyl-2-thienyl-.
Grignard Reagent Method: Another method involves the use of Grignard reagents. The reaction between trimethyltin chloride and 2-thienylmagnesium bromide in an inert atmosphere yields the desired compound[][1].
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually conducted under an inert atmosphere to prevent oxidation and other side reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Stannane, trimethyl-2-thienyl- can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: It can also participate in reduction reactions, typically involving reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where the tin atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Substitution: Halogens or other electrophiles in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Products typically include sulfoxides or sulfones.
Reduction: The major products are often the corresponding hydrocarbons.
Substitution: Depending on the substituent, products can vary widely but often include halogenated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Stannane, trimethyl-2-thienyl- is used as a catalyst in various organic synthesis reactions, including polymerization and coupling reactions.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds[][1].
Biology and Medicine:
Biological Studies: This compound is used in studies involving organotin compounds, which have applications in antifungal and antibacterial research.
Drug Development: It is explored for its potential in developing new pharmaceuticals due to its unique reactivity and ability to form stable complexes with biological molecules.
Industry:
Material Science: Used in the production of advanced materials, including conductive polymers and other electronic materials.
Agriculture: Organotin compounds, including stannane, trimethyl-2-thienyl-, are used in the formulation of pesticides and fungicides[][1].
Mecanismo De Acción
The mechanism by which stannane, trimethyl-2-thienyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with biological molecules, disrupting normal cellular processes. In catalysis, the tin atom facilitates the formation and breaking of chemical bonds, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
Trimethylstannane: Similar in structure but lacks the 2-thienyl group, making it less reactive in certain organic synthesis reactions.
Tributyltin Compounds: These have longer alkyl chains and are used in different applications, such as antifouling paints and biocides.
Propiedades
IUPAC Name |
trimethyl(thiophen-2-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWZWRHJHVTXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471799 | |
| Record name | Stannane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37496-13-2 | |
| Record name | Stannane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
